molecular formula C12H13NO B8172459 1-Cyclopropyl-1H-indole-5-methanol

1-Cyclopropyl-1H-indole-5-methanol

Cat. No.: B8172459
M. Wt: 187.24 g/mol
InChI Key: FJYGWVQUZOFPSU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-indole-5-methanol is a substituted indole derivative characterized by a cyclopropyl group at the 1-position and a hydroxymethyl (-CH₂OH) group at the 5-position of the indole scaffold. The cyclopropyl moiety may enhance metabolic stability compared to bulkier alkyl substituents, while the hydroxymethyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .

Properties

IUPAC Name

(1-cyclopropylindol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-8-9-1-4-12-10(7-9)5-6-13(12)11-2-3-11/h1,4-7,11,14H,2-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYGWVQUZOFPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-1H-indole-5-methanol typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

1-Cyclopropyl-1H-indole-5-methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-1H-indole-5-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-indole-5-methanol involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The cyclopropyl group and methanol moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on indole derivatives with substitutions at the 1-, 5-, or adjacent positions, emphasizing functional group diversity and molecular properties.

Functional Group Variations

  • 5-Methanol vs. 5-Carboxylic Acid: 1-Cyclopropyl-1H-indole-5-methanol: The hydroxymethyl group at C-5 provides moderate polarity. Comparable compounds like 1-Methyl-1H-indole-5-carboxylic acid (C10H9NO2) exhibit higher melting points (221–223°C) due to intermolecular hydrogen bonding of the carboxylic acid group .
  • Cyclopropyl vs. Other Substituents at the 1-Position :

    • 5-((1-Allylcyclopropyl)ethynyl)-1H-indole (C15H15N2, MW 223.12) features a cyclopropyl-alkyne group, yielding a lower molecular weight and distinct reactivity in cross-coupling reactions. Its NMR data (δ 47.45–147.14 ppm in ¹³C spectra) highlight electronic effects of substituents on aromatic systems .

Physicochemical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
1-Cyclopropyl-1H-indole-5-methanol Not provided Estimated ~215* Not reported Cyclopropyl, hydroxymethyl -
1-Methyl-1H-indole-5-carboxylic acid C10H9NO2 175.18 221–223 Carboxylic acid
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid C20H20N2O2 320.38 Not reported Carboxylic acid, cyclopentylamino
5-((1-Allylcyclopropyl)ethynyl)-1H-indole C15H15N2 223.12 Oil (liquid) Cyclopropyl, alkyne
5-Benzyloxy-1H-indole-2-carboxylic acid C16H13NO3 267.28 193–195 Benzyloxy, carboxylic acid

*Estimated based on analogs with similar substituents.

Reactivity and Stability

  • Methanol Derivatives: The primary alcohol group in 1-Cyclopropyl-1H-indole-5-methanol may undergo oxidation to a carboxylic acid or esterification, akin to the transformations seen in .
  • Cyclopropyl Stability : Cyclopropane rings are generally stable under basic conditions (e.g., NaOH/MeOH) but may undergo ring-opening under strong acidic or oxidative conditions .

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